molecular formula C10H10F3NO4S B6258692 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 250714-51-3

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No. B6258692
CAS RN: 250714-51-3
M. Wt: 297.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid” is 297.25 . The InChI code for this compound is 1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound structurally similar to 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), the study aimed to determine the stability of nitisinone under various conditions and identify its degradation products. It found that nitisinone's stability increases with the pH of the solution and identified two major stable degradation products, offering insights into the properties and potential environmental and medical implications of similar compounds (Barchańska et al., 2019).

Phase Behavior and Applications of Ionic Liquids

Visak et al. (2014) reviewed the phase behavior of ionic liquids with various solutes, including aromatic compounds. This research is relevant for understanding how compounds like 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid interact in different solvent systems, potentially affecting their solubility and stability. The study highlights the solvent abilities of ionic liquids and their application in separation and extraction processes, which could be applicable for compounds with similar properties (Visak et al., 2014).

Trifluoromethanesulfonic Acid in Organic Synthesis

Kazakova and Vasilyev (2017) discussed the use of trifluoromethanesulfonic acid (triflic acid) in organic synthesis, which is closely related to the chemical group present in 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid. The review analyzed the role of triflic acid in promoting various chemical reactions, highlighting its effectiveness as a reagent for synthesizing new organic compounds. This information can provide insights into the chemical reactivity and potential applications of compounds containing trifluoromethyl groups (Kazakova & Vasilyev, 2017).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide

Cantekin, de Greef, and Palmans (2012) reviewed the significance of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry. While not directly related to 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid, this review provides valuable context for the use of aromatic compounds with functional groups in designing molecules with desired properties for applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-aminopropanoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(trifluoromethyl)benzenesulfonyl chloride", "2-aminopropanoic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-(trifluoromethyl)benzenesulfonyl chloride to a solution of 2-aminopropanoic acid in a suitable solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Extract the product with a suitable solvent such as ethyl acetate or diethyl ether.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

250714-51-3

Product Name

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.3

Purity

95

Origin of Product

United States

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